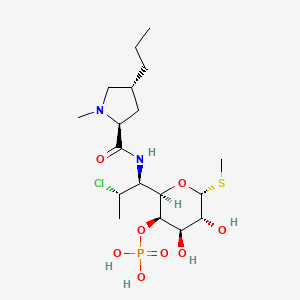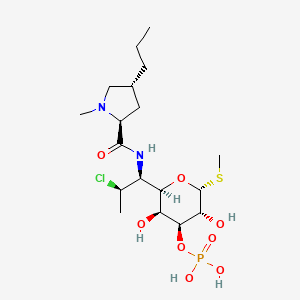
Faropenem Impurity 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Impurity 13 is a degradation product of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria. This compound is studied to understand the stability and degradation pathways of Faropenem, which is crucial for ensuring the efficacy and safety of the pharmaceutical product.
Applications De Recherche Scientifique
Faropenem Impurity 13 is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Faropenem.
Biology: Investigating the biological activity and potential toxicity of degradation products.
Medicine: Ensuring the safety and efficacy of Faropenem by understanding its impurities.
Industry: Developing improved methods for the synthesis and purification of Faropenem and its impurities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Faropenem Impurity 13 involves several steps, starting from the core structure of Faropenem. One common method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which replaces the allyloxy oxalyl chloride in traditional methods. This approach effectively prevents the generation of polymerization species impurities, improving feedstock conversion and product yield . The method also involves catalytic hydrogenation under acidic conditions to remove silylation protection groups and p-Nitrobenzyl protection groups, which aids in product separation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the isolation of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Faropenem Impurity 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Mécanisme D'action
Faropenem Impurity 13, like Faropenem, exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Faropenem Impurity 13 can be compared with other penem antibiotics and their impurities. Similar compounds include:
Faropenem Sodium: The active form of Faropenem used in pharmaceutical formulations.
Faropenem Medoxomil: An ester prodrug of Faropenem with improved oral bioavailability.
Other Penem Antibiotics: Such as doripenem and biapenem, which share structural similarities and mechanisms of action.
This compound is unique in its specific degradation pathway and the insights it provides into the stability and safety of Faropenem.
Propriétés
Numéro CAS |
613670-77-2 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)






